molecular formula C4H6N4 B096398 6-Methyl-1,2,4-triazin-3-amine CAS No. 18915-36-1

6-Methyl-1,2,4-triazin-3-amine

Cat. No.: B096398
CAS No.: 18915-36-1
M. Wt: 110.12 g/mol
InChI Key: DLIPZMXRDYIYHK-UHFFFAOYSA-N
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Description

6-Methyl-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making these compounds valuable in different chemical reactions and applications.

Mechanism of Action

Target of Action

6-Methyl-1,2,4-triazin-3-amine is a derivative of the 1,2,4-triazine class of compounds . These compounds are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . .

Mode of Action

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities.

Result of Action

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the interactions of 6-Methyl-1,2,4-triazin-3-amine with enzymes, proteins, and other biomolecules.

Cellular Effects

Several triazine derivatives have shown significant activity against different tumor cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Triazine derivatives are known to undergo a variety of organic transformations . These transformations could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Triazine-based compounds are known for their high chemical stability . This suggests that this compound could potentially exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Triazine derivatives are known to undergo a variety of organic transformations . These transformations could potentially influence the metabolic pathways that this compound is involved in.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-methyl-6-methoxy-1,3,5-triazine with hydrazine hydrate. This reaction is carried out in an ethanol solvent at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,4-triazin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

6-Methyl-1,2,4-triazin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-methyl-1,3,5-triazine:

    4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine:

Uniqueness

6-Methyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

6-methyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIPZMXRDYIYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422529
Record name 6-methyl-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18915-36-1
Record name 6-methyl-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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